2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
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Overview
Description
The compound “2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They have a wide range of applications in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The compound contains a benzamide core, which is a benzene ring attached to an amide group. It also has trifluoro and methoxy substituents on the benzene ring, and a pyrrolidinylmethylthiophene group attached to the nitrogen of the amide .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoro and methoxy groups on the benzene ring would likely make the compound more hydrophobic .Scientific Research Applications
Synthesis and Isotopic Labeling
The introduction of deuterium and tritium into closely related compounds, such as 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide, shows the importance of isotopic labeling in studying the pharmacokinetics and metabolic pathways of potential pharmaceutical compounds (Shevchenko et al., 2014).
Heterocyclic Compound Synthesis
The creation of novel heterocyclic compounds, such as benzodifuranyl derivatives and triazines, from visnaginone and khellinone, indicates the compound's potential utility in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Enamine Chemistry
The preparation and alkylation of cyclic and non-cyclic enamino-thiones show the versatility of such compounds in synthetic chemistry, potentially leading to the development of novel pharmaceutical agents (Rasmussen et al., 1981).
Polymer Synthesis
The synthesis of hyperbranched aromatic polyamide from compounds containing amide linkages suggests applications in creating new materials with specific properties, such as thermal stability and solubility (Yang et al., 1999).
Pharmacological Characterization
The detailed pharmacological characterization of κ-opioid receptor antagonists hints at the potential therapeutic applications of related compounds in treating conditions such as depression and addiction disorders (Grimwood et al., 2011).
Advanced Material Applications
The development of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain for high-performance materials showcases the potential of such compounds in electronics and optics (Liu et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
Future Directions
properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-24-16-14(19)12(6-13(18)15(16)20)17(23)21-11-2-4-22(8-11)7-10-3-5-25-9-10/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACRJBPZNEGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC2CCN(C2)CC3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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